molecular formula C10H10ClNO B167243 4-Amino-1-naphthol hydrochloride CAS No. 5959-56-8

4-Amino-1-naphthol hydrochloride

Cat. No. B167243
CAS RN: 5959-56-8
M. Wt: 195.64 g/mol
InChI Key: FDBQTRARWCKEJY-UHFFFAOYSA-N
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Description

4-Amino-1-naphthol hydrochloride is a chemical compound used as an inhibitor of polymerization and as a chemical intermediate . It is also used in the synthesis of 2-(3-aminophenol)-6-(4-amino-1-naphthol)-4-chloro-s-triazine and 4-aminoalkyl-1-naphthol derivatives .


Synthesis Analysis

4-Amino-1-naphthol hydrochloride can be synthesized from α-nitronaphthalene. The α-nitronaphthalene is reduced to the naphthyl hydroxylamine and rearranged in acetone . It is also used in the synthesis of 2-(3-aminophenol)-6-(4-amino-1-naphthol)-4-chloro-s-triazine .


Molecular Structure Analysis

The molecular formula of 4-Amino-1-naphthol hydrochloride is H2NC10H6OH · HCl . It has a molecular weight of 195.65 . The SMILES string representation is Cl.Nc1ccc(O)c2ccccc12 .


Chemical Reactions Analysis

4-Amino-1-naphthol hydrochloride is used in the synthesis of 2-(3-aminophenol)-6-(4-amino-1-naphthol)-4-chloro-s-triazine . It is also used in the synthesis of 4-aminoalkyl-1-naphthol derivatives .


Physical And Chemical Properties Analysis

4-Amino-1-naphthol hydrochloride appears as acicular crystals . It is soluble in water and methanol . It has a melting point of 273 °C . It must be kept dry during storage to avoid oxidation and discoloration .

Scientific Research Applications

Synthesis of Triazine Derivatives

4-Amino-1-naphthol hydrochloride is utilized in the synthesis of triazine derivatives . Specifically, it has been used to create 2-(3-aminophenol)-6-(4-amino-1-naphthol)-4-chloro-s-triazine . These triazine compounds are significant due to their diverse biological activities, which include antibacterial, antifungal, and anticancer properties.

Production of Aminoalkyl-Naphthol Derivatives

This compound serves as a precursor in the production of 4-aminoalkyl-1-naphthol derivatives . These derivatives are important in medicinal chemistry for their potential therapeutic applications, including as intermediates in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

Target of Action

It’s known that this compound is used in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.

Mode of Action

As a chemical used in organic synthesis , its interaction with its targets would depend on the specific reactions it’s involved in.

Pharmacokinetics

As a technical grade compound, it’s primarily used in laboratory settings for synthesis purposes .

Result of Action

The molecular and cellular effects of 4-Amino-1-naphthol hydrochloride’s action would depend on the specific reactions it’s involved in. It has been used in the synthesis of various compounds , suggesting that its effects can be diverse and context-dependent.

Action Environment

The action, efficacy, and stability of 4-Amino-1-naphthol hydrochloride can be influenced by various environmental factors. For instance, it’s soluble in methanol , indicating that its solubility and therefore its action could be influenced by the solvent environment. Additionally, it’s sensitive to air , suggesting that exposure to air could affect its stability.

Safety and Hazards

4-Amino-1-naphthol hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It is recommended to use only under a chemical fume hood, wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

4-aminonaphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6,12H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FDBQTRARWCKEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
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DSSTOX Substance ID

DTXSID60884207
Record name 1-Naphthalenol, 4-amino-, hydrochloride (1:1)
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Molecular Weight

195.64 g/mol
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Physical Description

Gray powder; [Alfa Aesar MSDS]
Record name 4-Amino-1-naphthol hydrochloride
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CAS RN

5959-56-8
Record name 4-Amino-1-naphthol hydrochloride
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Record name 4-Amino-1-naphthol hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of 4-Amino-1-naphthol hydrochloride as an antimicrobial agent?

A: While the exact mechanism is not fully elucidated in the provided research, 4-Amino-1-naphthol hydrochloride's antimicrobial activity is suggested to stem from its ability to inhibit enzyme activity. This is analogous to the proposed action of 2-methyl-1,4-naphthoquinone, where its high oxidation potential is believed to contribute to its enzyme inhibitory effects. [] Further research is needed to confirm the precise mechanism of 4-Amino-1-naphthol hydrochloride.

Q2: Against which microorganisms does 4-Amino-1-naphthol hydrochloride exhibit activity?

A: Research indicates that 4-Amino-1-naphthol hydrochloride demonstrates broad-spectrum antimicrobial activity. It inhibits the growth of various fungi, including Penicillium notatum and Trichophyton mentagrophytes, representing both non-pathogenic and pathogenic species. [] Additionally, it shows efficacy against a range of bacteria, including pathogenic strains, and acts as a preservative by inhibiting spoilage-causing bacteria and fungi in food and beverages. []

Q3: How does the antimicrobial activity of 4-Amino-1-naphthol hydrochloride compare to established antibiotics like penicillin?

A: Interestingly, 4-Amino-1-naphthol hydrochloride exhibits a synergistic effect with penicillin. When used in combination, they demonstrate enhanced effectiveness against Staphylococcus aureus, Proteus vulgaris, and Escherichia coli compared to either compound alone. [] This synergistic effect suggests a potential for combination therapies to combat bacterial infections.

Q4: What are the potential applications of 4-Amino-1-naphthol hydrochloride beyond its antimicrobial activity?

A: While its antimicrobial properties are prominent, 4-Amino-1-naphthol hydrochloride's structural similarity to vitamin K suggests potential applications in other areas. For instance, its ability to inhibit acid formation in saliva, similar to 2-methyl-1,4-naphthoquinone, hints at its potential use in preventing dental caries. [] Further research is warranted to explore these possibilities.

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